molecular formula C24H24ClN5O3S B2727591 N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358527-08-8

N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2727591
CAS RN: 1358527-08-8
M. Wt: 498
InChI Key: IPKFHNLWDFFOEG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O3S and its molecular weight is 498. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Antitumor Potential

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share structural motifs with the described compound, have shown promising biological activities. For example, derivatives synthesized for antitumor evaluation against human breast adenocarcinoma cell lines displayed mild to moderate activity, suggesting potential utility in cancer therapy (El-Morsy et al., 2017). Another study highlighted the synthesis of pyrazolo[4,3-d]pyrimidine derivatives as antimicrobial and anticancer agents, showing significant activity against certain cancer cell lines, hinting at the compound's possible efficacy in antimicrobial and anticancer applications (Hafez et al., 2016).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, involving hydrogen bonding in their self-assembly processes, demonstrated significant antioxidant activity. Such findings suggest the potential for the described compound in developing coordination complexes with bio-relevant metals, which could have implications for antioxidant therapies or metal-based drug design (Chkirate et al., 2019).

Chemical Synthesis and Molecular Design

The chemical synthesis of related pyrazolo and pyrimidine derivatives, leading to compounds with defined biological activities, illustrates the broad potential for the described compound in drug discovery. This encompasses the design and development of novel therapeutic agents through targeted synthesis strategies, aiming for specific biological targets or activity profiles. Studies have detailed the synthesis routes and characterization of such compounds, providing a framework for the exploration of similar compounds in drug design and development (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-19-11-6-5-10-18(19)25)29(23(22)32)13-16-8-7-9-17(12-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFHNLWDFFOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

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